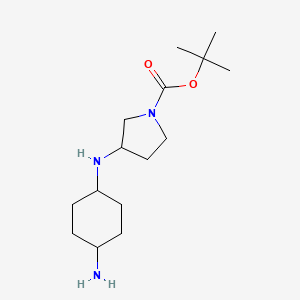

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Properties

Molecular Formula |

C15H29N3O2 |

|---|---|

Molecular Weight |

283.41 g/mol |

IUPAC Name |

tert-butyl 3-[(4-aminocyclohexyl)amino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h11-13,17H,4-10,16H2,1-3H3 |

InChI Key |

NMMXPYLMRXGJDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-aminocyclohexylamine. The reaction is carried out in the presence of a suitable solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

The biological activity of tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate is primarily attributed to its interactions with specific enzymes and receptors. The following sections summarize the key therapeutic potentials identified in research.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Study :

- A study evaluated the effects of this compound on breast cancer cell lines, revealing a dose-dependent reduction in cell viability with IC50 values in the low micromolar range, indicating potent antitumor activity.

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties, particularly relevant in neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal models.

Case Study :

- Research involving primary neuronal cultures treated with amyloid-beta peptides indicated that the compound significantly improved cell viability and reduced markers of oxidative stress. The protective effect was linked to its ability to modulate inflammatory cytokine production.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | Case Study on Cancer Cell Lines |

| Neuroprotection | Reduction of oxidative stress in neuronal models | Neuroprotective Study |

| Enzyme Inhibition | Inhibition of key metabolic enzymes | Mechanisms of Action |

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl (4-aminocyclohexyl)carbamate: Similar structure but different functional groups.

Tert-butyl 3-aminopyrrolidine-1-carboxylate: Shares the pyrrolidine core but lacks the aminocyclohexyl group.

1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.

Uniqueness

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions are required .

Biological Activity

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate, also known by its CAS number 2351792-47-5, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and applications in drug development.

- Molecular Formula : C15H28N2O2

- Molecular Weight : 268.39 g/mol

- CAS Number : 2351792-47-5

The compound features a pyrrolidine structure, which is significant in various biological interactions, particularly in neurotransmitter modulation.

Research indicates that compounds similar to this compound often exhibit activity through modulation of neurotransmitter systems, particularly dopamine receptors. For instance, derivatives of pyrrolidine have shown selective agonist activity at D2 dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties. A study on similar compounds demonstrated that modifications in the pyrrolidine structure could enhance selectivity for G protein pathways associated with dopamine receptors . Specifically, the presence of a tert-butyl group was found to improve potency in activating G protein-coupled receptor pathways.

Case Studies

- Dopamine Receptor Agonism :

- Cytotoxicity in Cancer Research :

Applications in Drug Development

This compound serves as a key intermediate in synthesizing drugs targeting various neurological conditions. Its unique structure allows for the development of formulations that enhance bioavailability and therapeutic efficacy.

Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.